Scalable and Efficient Synthesis of 3-Methyl-benzamidine Hydrochloride Outperforms Analogous Routes
A recent comparative synthesis study established a one-pot synthesis route for 3-methyl-benzamidine hydrochloride that achieves a significantly higher yield than the conventional two-step approach [1]. This methodological advancement directly addresses the cost and scalability concerns associated with procuring this key intermediate.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78.19% (One-Pot Synthesis) |
| Comparator Or Baseline | 58.05% (Two-Step Synthesis) |
| Quantified Difference | +20.14 percentage points |
| Conditions | Synthesis of 3-methyl-benzamidine hydrochloride using sodium amide and 3-methyl-benzonitrile under anhydrous conditions (one-pot) vs. oximation and subsequent hydrogenation reduction (two-step). |
Why This Matters
A higher synthetic yield translates directly to a lower cost per gram for procurement and ensures a more reliable and scalable supply chain for large-scale research programs.
- [1] Kang, Y.; Wang, C.; Chai, X.J. Synthesis of 3-methyl-benzidine hydrochloride. Chemical Industry and Engineering Progress 2019, 70, 242-248. View Source
